Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine structure
944401-55-2 structure
Productnaam:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
CAS-nummer:944401-55-2
MF:C11H18BN3O2
MW:235.090522289276
MDL:MFCD18072554
CID:844636
PubChem ID:52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
    • AK112765
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
    • SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • 6145AC
    • FCH2794291
    • AM807613
    • OR360325
    • AX8161633
    • 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
    • (2-AM
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
    • C11H18BN3O2
    • 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • MFCD18072554
    • AKOS016000282
    • 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • SB55508
    • SY104523
    • DS-5779
    • 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
    • DTXSID50680997
    • 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
    • 944401-55-2
    • SCHEMBL1114281
    • DB-010255
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
    • MDL: MFCD18072554
    • Inchi: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
    • InChI-sleutel: SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • LACHT: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Berekende eigenschappen

  • Exacte massa: 235.1492070g/mol
  • Monoisotopische massa: 235.1492070g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 282
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 70.3

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 409.7±47.0 °C at 760 mmHg
  • Vlampunt: 201.6±29.3 °C
  • Waterverdelingscoëfficiënt: Slightly soluble in water.
  • Dampfdruk: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Beveiligingsinformatie

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0728-5G
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 97%
5g
¥ 5,623.00 2023-04-12
abcr
AB332473-1 g
2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; .
944401-55-2 95%
1g
€508.00 2023-04-26
eNovation Chemicals LLC
D657146-5G
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 97%
5g
$1055 2024-07-21
eNovation Chemicals LLC
D657146-10G
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 97%
10g
$1755 2024-07-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD161633-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
¥85.0 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M39840-5g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
5g
¥6056.0 2022-04-27
TRC
M343478-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2
100mg
$ 210.00 2022-06-03
Chemenu
CM130224-5g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
5g
$880 2021-08-05
Chemenu
CM130224-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
100mg
$71 2021-08-05
Chemenu
CM130224-1g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
1g
$301 2021-08-05

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  rt → 115 °C; 18 h, 115 °C
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Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 115 °C
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Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
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Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 115 °C
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Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  20 min, rt; 18 h, rt → 115 °C
Referentie
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
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Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
Referentie
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Heffron, Timothy P.; Ndubaku, Chudi O.; Salphati, Laurent; Alicke, Bruno; Cheong, Jonathan; et al, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, 115 °C; 115 °C → rt
Referentie
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
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Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
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Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
Referentie
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
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Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ;  16 h, 95 °C
Referentie
Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase
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4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
A849237
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):339.0